![molecular formula C12H20N2O B1526791 (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine CAS No. 1250093-05-0](/img/structure/B1526791.png)

(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine

Overview

Description

Synthesis Analysis

This compound is traditionally challenging to access . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis

The molecular formula of this compound is C12H20N2O . Its InChI code is 1S/C12H20N2O/c1-12(2,3)9-13-8-10-6-5-7-14-11(10)15-4/h5-7,13H,8-9H2,1-4H3 . The molecular weight is 208.3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications

Conformational Analysis and Structural Studies

Research on chiral hindered amides, including compounds similar to "(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine," focuses on understanding their static and dynamic structures. Studies such as those by Rauk et al. (1983) explore the conformational analysis of amide derivatives, shedding light on the structural preferences and rotational barriers of these compounds, which are critical for their reactivity and interaction with biological molecules (Rauk, Tavares, Khan, Borkent, & Olson, 1983).

Macrocyclic Compounds and Metal Ion Interactions

Research by Aguiari et al. (1992) on macrocyclic and macroacyclic compartmental Schiff bases, including those derived from reactions involving compounds similar to the one , highlights their synthesis, characterization, and interactions with metal ions. Such studies are crucial for the development of new materials and catalysts in chemistry (Aguiari, Bullita, Casellato, Guerriero, Tamburini, & Vigato, 1992).

Polymerization and Material Synthesis

Lee, Sanda, and Endo (1997) discuss the thermal latency and structure-activity relationship of aminimides, including those related to "(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine," in the polymerization of epoxides. This research is vital for the development of new polymeric materials with controlled properties and activation conditions (Lee, Sanda, & Endo, 1997).

Novel Synthetic Routes and Compound Characterization

The synthesis and characterization of new chemical entities, such as those by Elż and Slawomir (1999), provide insights into novel synthetic routes and the properties of compounds with structures related to "(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine." These foundational studies are crucial for advancing organic synthesis and developing new chemical reactions (Elż & Slawomir, 1999).

Chemical Interactions and Reactivity

Sammes and Yip (1979) explored the reaction between 4-methoxy-2,6-dimethylpyrylium perchlorate and amines, providing valuable information on the reactivity and potential applications of related compounds in synthesis and materials science. Such studies contribute to a deeper understanding of chemical interactions and the design of new molecules (Sammes & Yip, 1979).

properties

IUPAC Name |

N-[(2-methoxypyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-12(2,3)9-13-8-10-6-5-7-14-11(10)15-4/h5-7,13H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNDRAFUJBDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

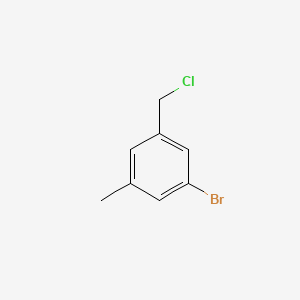

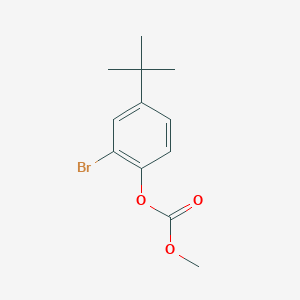

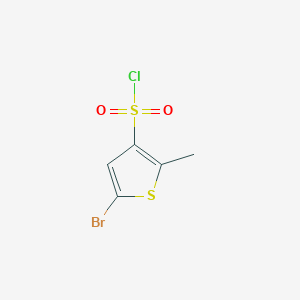

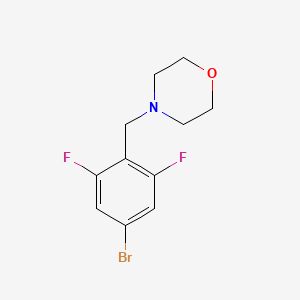

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)